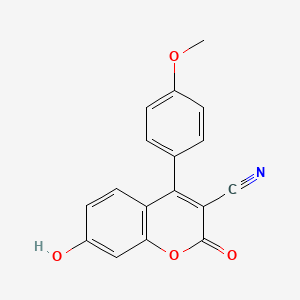
7-hydroxy-4-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-HYDROXY-4-(4-METHOXYPHENYL)-2-OXO-2H-CHROMEN-3-YL CYANIDE is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry. Coumarins are characterized by their benzene ring fused to an α-pyrone ring, which imparts unique properties such as fluorescence and biological activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-HYDROXY-4-(4-METHOXYPHENYL)-2-OXO-2H-CHROMEN-3-YL CYANIDE can be achieved through various methods, including the Pechmann condensation, Knoevenagel reaction, and Perkin reaction. The Pechmann condensation involves the reaction of phenols with β-ketoesters in the presence of acid catalysts such as sulfuric acid or Lewis acids like zinc chloride . The Knoevenagel reaction involves the condensation of aldehydes with active methylene compounds in the presence of basic catalysts like piperidine .
Industrial Production Methods
Industrial production of coumarin derivatives often employs solid acid catalysts due to their reusability, high catalytic activity, and environmental benefits. Methods such as microwave irradiation and the use of magnetic nanoparticles as catalysts have been explored to enhance yield and reduce reaction times .
Análisis De Reacciones Químicas
Types of Reactions
7-HYDROXY-4-(4-METHOXYPHENYL)-2-OXO-2H-CHROMEN-3-YL CYANIDE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide and potassium cyanide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Aplicaciones Científicas De Investigación
7-HYDROXY-4-(4-METHOXYPHENYL)-2-OXO-2H-CHROMEN-3-YL CYANIDE has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Its fluorescence properties make it valuable in the development of fluorescent probes and dyes for imaging and analytical purposes . Additionally, its biological activities, such as anti-inflammatory, antibacterial, and anticancer properties, have been explored for potential therapeutic applications .
Mecanismo De Acción
The mechanism of action of 7-HYDROXY-4-(4-METHOXYPHENYL)-2-OXO-2H-CHROMEN-3-YL CYANIDE involves its interaction with various molecular targets and pathways. For instance, it can inhibit enzymes such as DNA gyrase, which is crucial for bacterial replication, thereby exhibiting antibacterial activity . Its anticancer effects are attributed to its ability to induce apoptosis and inhibit cell proliferation by targeting specific signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
7-Hydroxy-4-methylcoumarin: Known for its choleretic properties and clinical use in bile duct relaxation.
Novobiocin: A coumarin antibiotic that inhibits DNA gyrase and exhibits anticancer properties.
Dalbergin: A natural compound with antitumor, antibacterial, and antioxidant activities.
Uniqueness
7-HYDROXY-4-(4-METHOXYPHENYL)-2-OXO-2H-CHROMEN-3-YL CYANIDE stands out due to its unique combination of fluorescence and biological activities, making it a versatile compound for various applications in scientific research and industry .
Propiedades
Fórmula molecular |
C17H11NO4 |
|---|---|
Peso molecular |
293.27 g/mol |
Nombre IUPAC |
7-hydroxy-4-(4-methoxyphenyl)-2-oxochromene-3-carbonitrile |
InChI |
InChI=1S/C17H11NO4/c1-21-12-5-2-10(3-6-12)16-13-7-4-11(19)8-15(13)22-17(20)14(16)9-18/h2-8,19H,1H3 |
Clave InChI |
LGKJTHKAYCZEHV-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=C(C(=O)OC3=C2C=CC(=C3)O)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![dimethyl 2-{1-[(4-ethylphenoxy)acetyl]-6-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate](/img/structure/B14940790.png)
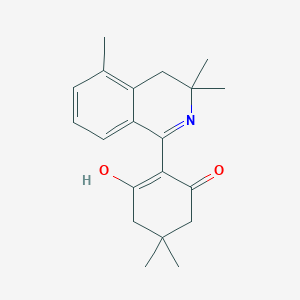
![5-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-3-hydroxy-4-[(3-methoxyphenyl)carbonyl]-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14940811.png)
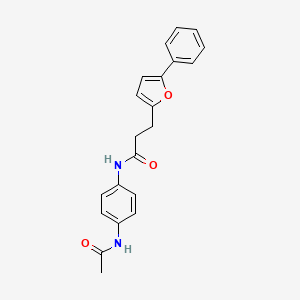

![3-Phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-amine](/img/structure/B14940827.png)
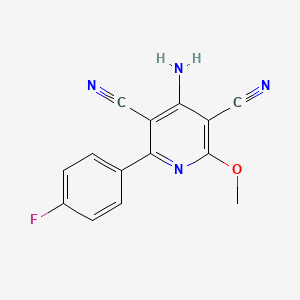
![N-(3,4-dichlorophenyl)-2-{2-[(2-methoxyethyl)amino]-4,7-dioxo-1,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl}acetamide](/img/structure/B14940840.png)
![2-[(4-methoxyphenyl)amino]-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B14940845.png)
![1-(1-Propyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)but-2-yn-1-one](/img/structure/B14940846.png)
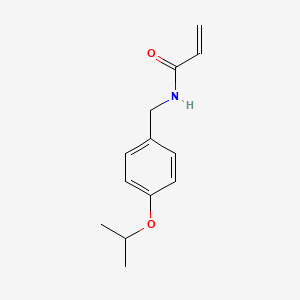
![1-(furan-2-ylmethyl)-4-[3-(trifluoromethyl)phenyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B14940861.png)
![N-{[4-(Trifluoromethoxy)phenyl]methyl}prop-2-ynamide](/img/structure/B14940866.png)
![1-(3,4-dichlorophenyl)-3-{(E)-[(2,4-dimethoxyphenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}urea](/img/structure/B14940867.png)
